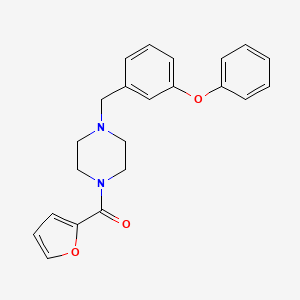![molecular formula C14H19N3O2 B6634698 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one, also known as MOI-196, is a small molecule inhibitor that has been found to have potential applications in various scientific research fields.
Aplicaciones Científicas De Investigación
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been found to have potential applications in various scientific research fields, including cancer research, neurodegenerative disease research, and infectious disease research. In cancer research, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In neurodegenerative disease research, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious disease research, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been shown to have antiviral activity against several viruses, including HIV and HCV.
Mecanismo De Acción
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one works by inhibiting specific proteins involved in various cellular processes. In cancer cells, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one targets the protein c-Myc, which is involved in cancer cell proliferation. In neurodegenerative diseases, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one reduces oxidative stress and inflammation by targeting the protein NF-κB. In infectious diseases, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one inhibits viral replication by targeting specific viral proteins.
Biochemical and Physiological Effects:
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has been found to have several biochemical and physiological effects, including reducing cancer cell proliferation, reducing oxidative stress and inflammation, and inhibiting viral replication. 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one has also been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one in lab experiments is its specificity for certain cellular processes and proteins, which allows for targeted research. Another advantage is its low toxicity, which makes it a safer alternative to other inhibitors. However, one limitation of using 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one is its relatively high cost compared to other inhibitors.
Direcciones Futuras
There are several future directions for 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one research, including further investigation of its potential applications in cancer research, neurodegenerative disease research, and infectious disease research. Additionally, research could focus on developing more cost-effective synthesis methods for 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one and identifying potential drug combinations that could enhance its effectiveness. Finally, further research could investigate the potential of 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one as a therapeutic agent in human clinical trials.
Métodos De Síntesis
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-methyloxetan-3-ylamine with 3-bromoaniline to form an intermediate product. This intermediate is then reacted with 2-chloro-1-(3-nitrophenyl)ethanone to form the final product, 1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one.
Propiedades
IUPAC Name |
1-[3-[(3-methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(9-19-10-14)8-16-11-3-2-4-12(7-11)17-6-5-15-13(17)18/h2-4,7,16H,5-6,8-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVLQGNCVHUYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC2=CC(=CC=C2)N3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)

![2-amino-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]pentan-1-one](/img/structure/B6634634.png)

![[(3S)-3-hydroxypiperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B6634648.png)
![2-Methoxy-4-[(5-methyloxolane-2-carbonyl)amino]benzoic acid](/img/structure/B6634650.png)



![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)